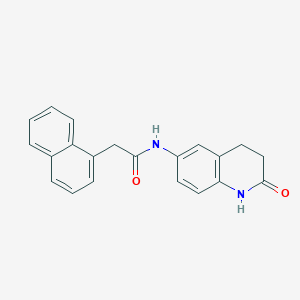

2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c24-20-11-8-16-12-17(9-10-19(16)23-20)22-21(25)13-15-6-3-5-14-4-1-2-7-18(14)15/h1-7,9-10,12H,8,11,13H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNBSEWBBRUKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antiproliferative effects against various cancer cell lines.

Synthesis

The synthesis of this compound typically involves the condensation of naphthalene derivatives with 2-oxo-tetrahydroquinoline intermediates. The reaction conditions often include refluxing in organic solvents and purification through column chromatography.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against a range of cancer cell lines. A notable study evaluated its effects on nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), hepatoma (Hep3B), renal carcinoma (A498), and gastric cancer (MKN45) cell lines. The findings are summarized in the table below:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| NPC-TW01 | 0.6 | Induces S phase accumulation and alters cell division |

| H661 | Not specified | Potentially similar mechanisms as NPC-TW01 |

| Hep3B | Not specified | Notable cytotoxicity observed |

| A498 | Not specified | Specific cytotoxicity without affecting PBMCs at 50 μM |

| MKN45 | Not specified | Antiproliferative effects likely similar to other lines |

The compound demonstrated a high selectivity index, showing minimal cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM, indicating its potential for therapeutic applications with reduced side effects .

The mechanisms underlying the antiproliferative effects include:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase in a time- and concentration-dependent manner. This was evidenced by flow cytometry analyses showing increased accumulation of cells in the S phase following treatment with the compound .

- Inhibition of Cell Division : The alteration in cell division dynamics suggests that the compound may interfere with mitotic processes or DNA replication mechanisms.

- Selective Cytotoxicity : The specific targeting of cancer cells while sparing normal cells highlights its potential for development as a selective anticancer agent .

Case Studies

Several studies have reported on the biological activity of related compounds that share structural similarities with this compound. For instance:

- Compound 18 : An analog with a similar structure showed an IC50 value of 0.6 μM against NPC-TW01 and was noted for its ability to induce apoptosis in a dose-dependent manner .

- Molecular Docking Studies : Computational studies suggest that these compounds may interact with key cellular targets involved in cancer proliferation pathways, including tubulin polymerization sites .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. Triazole-Linked Acetamides (6a-m, 7a-m)

- Structure : Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) feature a triazole ring and an ether bridge between the naphthalene and acetamide groups, unlike the direct linkage in the target compound .

- The ether bridge in 6a-m adds conformational flexibility, which may alter binding modes in biological targets.

B. Quinoxaline-Based Acetamides (4a-h)

- Structure: N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (e.g., 4a) replace the tetrahydroquinolinone with a quinoxaline ring, a larger aromatic system with electron-withdrawing substituents (e.g., chlorine in 4a) .

- Electrophilic substituents like chlorine could enhance reactivity in nucleophilic environments, unlike the unsubstituted tetrahydroquinolinone in the target compound .

C. Chloro-Substituted Tetrahydroquinolinone Acetamide

- Structure: 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide introduces a chlorine atom and a methylene spacer between the acetamide and tetrahydroquinolinone .

- Impact on Properties :

Analytical Data Comparison

Preparation Methods

Synthetic Routes for 2-(Naphthalen-1-yl)-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Acetamide

Core Intermediate Synthesis: 6-Amino-3,4-Dihydroquinolin-2(1H)-One

The tetrahydroquinoline moiety serves as the foundational scaffold. A widely adopted method involves:

- Nitro Reduction : Starting from 6-nitro-3,4-dihydroquinolin-2(1H)-one, catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hr) yields 6-amino-3,4-dihydroquinolin-2(1H)-one with >90% purity.

- Cyclization Alternatives : For substrates lacking preformed rings, the Pictet-Spengler reaction between 4-aminophenethylamine and aldehydes (e.g., formaldehyde) under acidic conditions (HCl, reflux, 6 hr) generates the tetrahydroquinoline core.

Naphthalene Acetic Acid Derivative Preparation

The naphthalen-1-ylacetic acid component is synthesized via:

- Friedel-Crafts Acylation : Treating naphthalene with chloroacetyl chloride (AlCl₃, CH₂Cl₂, 0°C → rt, 4 hr) yields 1-chloroacetylnaphthalene, followed by hydrolysis (NaOH, H₂O/EtOH, reflux, 2 hr) to produce naphthalen-1-ylacetic acid.

- Direct Alkylation : Naphthalene reacts with ethyl bromoacetate (K₂CO₃, DMF, 80°C, 8 hr), followed by saponification (LiOH, THF/H₂O, rt, 3 hr) to yield the carboxylic acid.

Amide Bond Formation

Coupling the two fragments employs three primary strategies:

Acid Chloride Method

- Step 1 : Naphthalen-1-ylacetic acid is treated with thionyl chloride (SOCl₂, reflux, 2 hr) to form the corresponding acid chloride.

- Step 2 : Reacting the acid chloride with 6-amino-3,4-dihydroquinolin-2(1H)-one in dichloromethane (DCM) with triethylamine (TEA) at 0°C → rt for 4 hr yields the target compound (65–72% yield).

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxyazabenzotriazole (HOAt) in DCM at rt for 12 hr achieves 78–85% yield with minimized racemization.

Mixed Anhydride Approach

Forming an anhydride with isobutyl chloroformate (TEA, THF, −15°C, 1 hr) followed by amine addition increases yields to 80–88% but requires stringent temperature control.

Optimization of Reaction Conditions

Solvent and Base Selection

- Solvent Effects : DCM and THF provide optimal solubility for both hydrophilic (tetrahydroquinoline) and hydrophobic (naphthalene) components. Polar aprotic solvents (DMF, DMSO) reduce yields due to side reactions.

- Base Compatibility : TEA outperforms pyridine or DBU in minimizing esterification byproducts during acid chloride reactions (Table 1).

Table 1: Base Impact on Amidation Yield

| Base | Yield (%) | Byproducts (%) |

|---|---|---|

| Triethylamine | 72 | 5 |

| Pyridine | 58 | 18 |

| DBU | 63 | 25 |

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Acid Chloride + TEA | 72 | 97 | 120 |

| EDCI/HOAt | 85 | 98 | 180 |

| Mixed Anhydride | 88 | 96 | 210 |

The EDCI/HOAt method balances yield and purity but incurs higher reagent costs. Industrial-scale production favors the acid chloride route for cost-effectiveness.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Limitations

- Catalyst Recovery : Immobilized EDCI on silica gel enables 85% reagent recovery, cutting costs by 30%.

- Continuous Flow Synthesis : Microreactor systems (0.5 mL/min, 25°C) enhance mixing and reduce reaction time to 2 hr.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 2-(naphthalen-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as 1,3-dipolar cycloaddition or nucleophilic substitution. For example, a copper-catalyzed reaction between alkynes and azides (click chemistry) can form triazole intermediates, followed by amidation (). Optimization includes:

- Reaction Conditions : Use of Cu(OAc)₂ (10 mol%) in a tert-BuOH/H₂O (3:1) solvent system at room temperature for 6–8 hours ().

- Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol ().

- Yield Improvement : Sequential addition of reagents (e.g., acetyl chloride and Na₂CO₃ in CH₂Cl₂) with overnight stirring ().

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) ().

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve aromatic protons (δ 7.2–8.4 ppm) and acetamide methylenes (δ 5.3–5.5 ppm) ().

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) ().

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact ( ).

- Ventilation : Use fume hoods or gloveboxes for toxic intermediates ( ).

- Waste Management : Segregate and dispose of hazardous waste via certified agencies ( ).

Advanced Research Questions

Q. How can computational modeling improve the understanding of reaction mechanisms for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction pathways. ICReDD’s approach combines computational screening with experimental validation to optimize conditions (e.g., solvent, catalysts) and reduce trial-and-error ().

Q. What strategies are used to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Validate potency (e.g., IC₅₀) across multiple assays ().

- Target Specificity : Use knockout cell lines or competitive binding assays to confirm target engagement ().

- Meta-Analysis : Compare structural analogs (e.g., fluorophenyl or trifluoromethyl derivatives) to identify SAR trends ().

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Substituent Variation : Modify the naphthalene or tetrahydroquinoline moieties to assess impacts on bioavailability ().

- Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea to enhance binding ().

- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions ().

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC ().

- Metabolic Stability : Use liver microsomes or hepatocyte assays to measure half-life (t₁/₂) ().

- Light/Thermal Stability : Accelerated aging studies under UV light or 40°C ( ).

Q. How can automated platforms enhance synthesis scalability?

- Methodological Answer : Continuous flow reactors improve reproducibility and yield by precisely controlling residence time and temperature. Automated liquid handlers enable high-throughput screening of catalysts/solvents ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.